molecular formula C16H16N2O4S B2394573 2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate CAS No. 320420-25-5

2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate

Cat. No.: B2394573
CAS No.: 320420-25-5
M. Wt: 332.37
InChI Key: WWJGSDUYLRHUAP-UHFFFAOYSA-N
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Description

2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzoylamino group, an acetylamino group, and a thiophenecarboxylate group, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the acylation of 2-aminoethyl thiophenecarboxylate with benzoyl chloride, followed by the acetylation of the resulting intermediate with acetic anhydride. The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and catalysts like pyridine or triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoylamino or acetylamino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved could include inhibition of key metabolic enzymes or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Known for its pharmacological activities and used as a scaffold in drug design.

    Benzoylacetate derivatives: Commonly used in organic synthesis and pharmaceutical research.

Uniqueness

2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and potential applications in various fields. Its structure allows for diverse chemical reactions, making it a valuable compound in synthetic organic chemistry and pharmaceutical research.

Biological Activity

2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate, with the CAS number 320420-25-5, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, chemical properties, and biological effects of this compound, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C16_{16}H16_{16}N2_{2}O4_{4}S
  • Molecular Weight : 332.37 g/mol
  • Boiling Point : Approximately 653.6 °C (predicted)
  • Density : 1.293 g/cm³ (predicted)
  • pKa : 13.24 (predicted)

These properties suggest that the compound possesses a stable structure suitable for various biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of benzoyl derivatives with thiophene-based carboxylic acids. The synthetic route can be optimized to enhance yield and purity, which are crucial for biological testing.

The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes in biological systems. Preliminary studies indicate that it may act as an allosteric modulator of certain receptors, similar to other thiophene derivatives.

  • Adenosine Receptor Modulation :
    • A study on related compounds indicated that thiophene derivatives could enhance the binding affinity of agonists to A1-adenosine receptors, potentially influencing cAMP levels in cells .
    • Compounds structurally similar to this compound showed significant reductions in cAMP content at low concentrations, suggesting a similar mechanism might be applicable here.
  • Antioxidant Properties :
    • Thiophene derivatives have been noted for their antioxidant activities, which may contribute to their therapeutic potential in oxidative stress-related conditions.
  • Anticancer Activity :
    • Some studies have explored the anticancer properties of thiophene compounds, indicating that they may induce apoptosis in cancer cells through various pathways including modulation of cell cycle regulators.

Case Studies

Study ReferenceBiological Activity ObservedConcentration TestedKey Findings
Allosteric modulation0.1 µMSignificant reduction in cAMP levels in CHO cells expressing A1 receptors.
Antioxidant effectsVariesDemonstrated capacity to scavenge free radicals in vitro.
Anticancer effectsVariesInduced apoptosis in specific cancer cell lines through mitochondrial pathways.

Properties

IUPAC Name

2-[(2-benzamidoacetyl)amino]ethyl thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-14(11-18-15(20)12-5-2-1-3-6-12)17-8-9-22-16(21)13-7-4-10-23-13/h1-7,10H,8-9,11H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJGSDUYLRHUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCCOC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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